Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Synthetic Chemistry Process Optimization Building Block Procurement

Accelerate your CNS drug discovery with tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate (CAS 205264-33-1). This Boc-protected isoquinolinyl-piperazine is the essential intermediate for the D-301 series of D3 receptor agonists, delivering validated high affinity and selectivity. Its calculated LogP of 3.2 and zero H-bond donors ensure optimal BBB penetration. Procure ≥95% pure material to replicate published SAR, streamline linker attachment, and advance in vivo efficacy studies. Do not risk positional isomers—this 1-isoquinolinyl regiochemistry is non-negotiable for target engagement.

Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
CAS No. 205264-33-1
Cat. No. B1396683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
CAS205264-33-1
Molecular FormulaC18H23N3O2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=CC=CC=C32
InChIInChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-15-7-5-4-6-14(15)8-9-19-16/h4-9H,10-13H2,1-3H3
InChIKeyWVMXGIDINZEYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate (CAS 205264-33-1) for Research & Procurement


Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate (CAS 205264-33-1), commonly referred to as 1-Boc-4-isoquinolin-1-yl-piperazine, is a synthetic organic compound characterized by a piperazine ring substituted with an isoquinoline moiety at one nitrogen and a tert-butyloxycarbonyl (Boc) protecting group at the other [1]. With a molecular weight of 313.4 g/mol and a calculated XLogP3-AA of 3.2, this compound is a versatile building block in medicinal chemistry, primarily serving as a protected intermediate for the synthesis of more complex pharmacologically active molecules [2].

Why Generic Substitution of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate Fails in Research & Procurement


Substituting tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate with a generic or closely related analog is not straightforward due to quantifiable differences in synthetic yield, physicochemical properties, and biological relevance. For instance, the Boc protecting group on the piperazine nitrogen is essential for its role as a stable intermediate, preventing unwanted side reactions during subsequent synthetic steps . This specific regiochemistry (isoquinolin-1-yl substitution) is critical for downstream applications, as it directly influences the spatial orientation and binding affinity of derived compounds for biological targets like dopamine D3 receptors, a property not shared by positional isomers such as the 5-isoquinolinyl or 2-quinolinyl analogs [1]. These distinctions underscore the need for precise compound selection based on quantitative evidence.

Quantitative Differentiation of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate


Superior Synthetic Yield Compared to a Closely Related Quinoline Analog

A direct comparison of synthetic yields reveals that the target compound can be obtained with a 66% yield under specific conditions . In contrast, the synthesis of the closely related analog tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate, under a similar nucleophilic aromatic substitution approach, is not reported with a comparable, reproducible yield in the available literature, often requiring different, less efficient conditions . This establishes a quantitative advantage for the isoquinolin-1-yl derivative in terms of synthetic accessibility and material throughput.

Synthetic Chemistry Process Optimization Building Block Procurement

Key Physicochemical Differentiator for CNS Drug Discovery

Quantitative analysis of physicochemical properties reveals key differences between the target compound and its unprotected analog, 1-(piperazin-1-yl)isoquinoline (CAS 126653-00-7). The Boc-protected target compound has a calculated LogP of 3.2 and 0 hydrogen bond donors, compared to the deprotected analog's LogP of approximately 1.9 and 1 hydrogen bond donor [1]. These differences are critical for predicting blood-brain barrier (BBB) permeability, with the target compound's higher lipophilicity and lack of H-bond donors suggesting improved passive diffusion across the BBB for any prodrug or derivative developed from it [2].

Medicinal Chemistry CNS Drug Development Physicochemical Property Analysis

Validated Role as a Key Intermediate for High-Affinity D3 Receptor Agonists

The target compound serves as a direct synthetic precursor to a series of novel hybrid molecules, including the lead compound (−)-24c (D-301), which exhibits exceptional in vitro agonist activity at the dopamine D3 receptor. While the Boc-protected intermediate itself is not the active agent, its unique isoquinolin-1-yl piperazine scaffold is essential for the potent activity of the final compounds. The derived lead compound (−)-24c demonstrates an EC50 of 0.52 nM at the D3 receptor and a remarkable D2/D3 selectivity ratio of 223 in functional GTPγS assays [1]. This level of potency and selectivity is not replicated when alternative aromatic moieties (e.g., biphenyl) are substituted for the isoquinoline group in this specific chemical series [2]. This provides a class-level inference that the isoquinolin-1-yl piperazine substructure is a privileged scaffold for achieving high D3 receptor affinity and selectivity.

Parkinson's Disease Dopamine Receptor SAR Study Lead Optimization

Optimal Research & Industrial Scenarios for Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate


Synthetic Scale-Up of Dopamine D3 Receptor Agonist Leads for Preclinical Studies

Procurement of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate is the logical first step for any medicinal chemistry group aiming to replicate or advance the D-301 series of D3 receptor agonists. The compound's established synthetic route, with a reliable 66% yield , provides a scalable and cost-effective entry point for generating multi-gram quantities of advanced intermediates, which is essential for conducting comprehensive in vivo efficacy and toxicology studies in Parkinson's disease animal models [1].

CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

For CNS drug discovery projects where BBB permeability is a primary design criterion, the Boc-protected piperazine offers a distinct advantage. Its calculated LogP of 3.2 and absence of hydrogen bond donors provide a favorable physicochemical profile for passive brain entry [2]. Researchers can utilize this intermediate to synthesize focused libraries of analogs, leveraging its inherent properties to explore CNS chemical space more efficiently and increase the probability of identifying brain-penetrant clinical candidates.

Chemical Biology Tool Compound Synthesis for Probing D3 Receptor Function

This compound is the ideal starting material for academic and industrial laboratories synthesizing novel chemical probes to dissect the complex pharmacology of the dopamine D3 receptor. The validated SAR showing that the isoquinolin-1-yl piperazine core confers high affinity and exceptional D3 selectivity [1] makes it a privileged scaffold. Procurement of this pure intermediate (>95% purity) ensures that subsequent synthetic steps, such as linker attachment and Boc-deprotection, proceed with high fidelity to yield high-quality, potent, and selective tool compounds for cell-based assays and target validation studies.

Custom Synthesis and Contract Research for Heterocyclic Building Block Libraries

Contract research organizations (CROs) and chemical suppliers can use this compound as a core scaffold for generating diverse, patentable libraries of heterocyclic compounds. Its synthesis from 1-chloroisoquinoline and N-Boc-piperazine is well-documented , and the resulting intermediate can be readily diversified through standard amide coupling, reductive amination, or N-alkylation following Boc deprotection. The compound's high purity (95%) and defined physicochemical properties [2] make it a reliable and valuable addition to any commercial building block portfolio targeting the CNS and GPCR research markets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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